Molecular Weight and Elemental Composition Differentiation vs. Non-Chlorinated Analog CAS 2166-01-0
The target compound 849021-02-9 differs from its closest structural analog, 6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS 2166-01-0), by the presence of a chlorine atom at position 5 of the pyridazinone ring. This translates to a molecular formula of C11H8Cl2N2O (MW 255.11) versus C11H9ClN2O (MW 220.66) for the comparator—a mass difference of +34.45 g/mol and an additional chlorine atom that directly impacts analytical detection by LC-MS and elemental analysis . The SMILES strings confirm the structural distinction: O=C1C=C(Cl)C(C2=CC=C(Cl)C=C2)=NN1C (target) versus O=C1C=CC(C2=CC=C(Cl)C=C2)=NN1C (comparator) .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 255.11 g/mol; C11H8Cl2N2O; 2 chlorine atoms; SMILES O=C1C=C(Cl)C(C2=CC=C(Cl)C=C2)=NN1C |
| Comparator Or Baseline | CAS 2166-01-0: MW 220.66 g/mol; C11H9ClN2O; 1 chlorine atom; SMILES O=C1C=CC(C2=CC=C(Cl)C=C2)=NN1C |
| Quantified Difference | ΔMW = +34.45 g/mol (+15.6%); ΔCl count = +1 atom; ΔH count = -1 atom |
| Conditions | Calculated from molecular formula; verified by vendor certificates of analysis |
Why This Matters
Mass spectrometry-based identification and purity assessment protocols must be specifically calibrated for MW 255.11; using the 220.66 Da analog as a reference standard will produce systematic errors in quantification.
